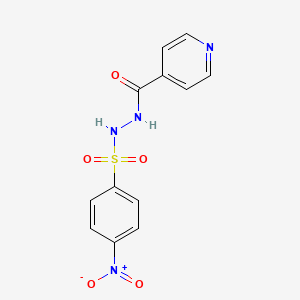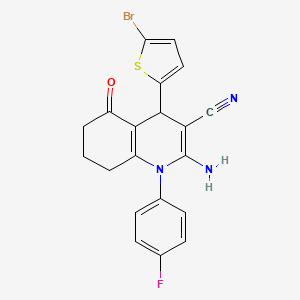![molecular formula C18H16ClFN8O2 B11537271 6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11537271.png)
6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including a nitro group, a chloro group, and a fluorophenyl group, makes it a compound of interest for researchers in medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process:
Formation of the Benzylidene Hydrazine Intermediate: The initial step involves the condensation of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.
Coupling with Triazine Derivative: The intermediate is then reacted with N,N-dimethyl-1,3,5-triazine-2,4-diamine in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent selection and purification steps are crucial to obtain a high-purity product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Condensation: Carbonyl compounds under acidic or basic conditions.
Major Products
Reduction: Formation of 2-amino-5-chlorobenzylidene derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Condensation: Hydrazone derivatives with different carbonyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the nitro and chloro groups enhances its ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. The triazine core is known for its ability to interfere with DNA synthesis, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with cellular targets such as enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The triazine core can intercalate with DNA, disrupting its replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine: Lacks the nitro group, which may reduce its reactivity and biological activity.
6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine: Lacks the chloro group, which may affect its ability to undergo substitution reactions.
Uniqueness
The presence of both nitro and chloro groups in 6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine enhances its reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H16ClFN8O2 |
|---|---|
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
4-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H16ClFN8O2/c1-27(2)18-24-16(22-13-5-3-12(20)4-6-13)23-17(25-18)26-21-10-11-9-14(28(29)30)7-8-15(11)19/h3-10H,1-2H3,(H2,22,23,24,25,26)/b21-10+ |
Clé InChI |
FDMZJZAVIYYQHI-UFFVCSGVSA-N |
SMILES isomérique |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=C(C=C3)F |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11537189.png)
![3-{[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylurea](/img/structure/B11537201.png)
![2-Amino-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537209.png)
![4-bromo-N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11537215.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537223.png)
![3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B11537224.png)

![4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11537237.png)

![2,4-dichloro-N'-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide](/img/structure/B11537245.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11537249.png)
![4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-furan-3-carbonitrile](/img/structure/B11537259.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylidene]aniline](/img/structure/B11537260.png)

